molecular formula C8H9NO3 B1311057 (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid CAS No. 773129-55-8

(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid

Cat. No.: B1311057
CAS No.: 773129-55-8
M. Wt: 167.16 g/mol
InChI Key: BDTVMGBOXLTXBK-ONEGZZNKSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 6.35 (d, J = 15.8 Hz, 1H, CH=COO-)
    • δ 7.65 (d, J = 15.8 Hz, 1H, CH=C-COOH)
    • δ 2.40 (s, 6H, 2×CH₃ on isoxazole) .
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 170.2 (COOH), 162.1 (C=O), 148.3 (isoxazole C-O), 126.5 (CH=CH), 119.8 (isoxazole C-CH₃), 12.5 (CH₃) .

Infrared (IR) Spectroscopy

  • O-H stretch : 2500–3300 cm⁻¹ (broad, carboxylic acid)
  • C=O stretch : 1695 cm⁻¹
  • C=C stretch : 1630 cm⁻¹
  • Isoxazole ring vibrations : 1550–1450 cm⁻¹ .

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 167.16 [M]⁺
  • Fragmentation patterns :
    • m/z 122 (loss of COOH, 100%)
    • m/z 95 (isoxazole ring fragment) .
Technique Key Signals Source
¹H NMR δ 6.35 (d), δ 7.65 (d), δ 2.40 (s)
IR 1695 cm⁻¹ (C=O)
MS m/z 167.16 [M]⁺

Properties

IUPAC Name

(E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-7(3-4-8(10)11)6(2)12-9-5/h3-4H,1-2H3,(H,10,11)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTVMGBOXLTXBK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation Approach

A common and effective method to prepare α,β-unsaturated carboxylic acids such as (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid is the Knoevenagel condensation between an aldehyde derivative of the isoxazole and malonic acid or its derivatives.

  • Step 1: Synthesis of 3,5-dimethylisoxazol-4-carboxaldehyde as the key aldehyde intermediate.
  • Step 2: Condensation of this aldehyde with malonic acid or malonate esters in the presence of a base (e.g., piperidine or pyridine) under reflux conditions.
  • Step 3: Decarboxylation and isolation of the (2E)-configured acrylic acid product.

This method favors the formation of the (E)-isomer due to thermodynamic stability and has been widely reported for similar heterocyclic acrylic acids.

Wittig or Horner–Wadsworth–Emmons (HWE) Olefination

Another approach involves the olefination of 3,5-dimethylisoxazol-4-carboxaldehyde with phosphonium ylides or phosphonate reagents to install the acrylic acid moiety:

  • Step 1: Preparation of the phosphonium salt or phosphonate ester corresponding to the acrylic acid fragment.
  • Step 2: Reaction with the isoxazole aldehyde under basic conditions to form the α,β-unsaturated acid or ester.
  • Step 3: Hydrolysis of esters if necessary to yield the free acid.

This method allows for stereoselective control and can be optimized to favor the (2E) isomer.

Direct Functionalization and Oxidation

In some cases, direct functionalization of the isoxazole ring followed by oxidation steps can yield the acrylic acid derivative, although this is less common due to the sensitivity of the isoxazole ring to harsh conditions.

Detailed Experimental Findings and Data

Synthesis via Knoevenagel Condensation (Literature Example)

Step Reagents & Conditions Outcome & Notes
1 3,5-Dimethylisoxazol-4-carboxaldehyde (1 eq), malonic acid (1.2 eq), piperidine catalyst, reflux in ethanol Formation of intermediate α,β-unsaturated acid
2 Acidic workup and decarboxylation Isolation of this compound with >85% yield
3 Purification by recrystallization or chromatography Product confirmed by NMR, IR, and melting point
  • NMR Data: Characteristic vinyl proton signals at δ ~6.5–7.5 ppm with coupling constants (J ~15–16 Hz) confirming (E)-configuration.
  • IR Data: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch).

Alternative Wittig Olefination Route

Step Reagents & Conditions Outcome & Notes
1 Preparation of phosphonium ylide from triphenylphosphine and bromoacrylic acid ester Formation of ylide intermediate
2 Reaction with 3,5-dimethylisoxazol-4-carboxaldehyde in THF at 0 °C to room temperature Formation of α,β-unsaturated ester predominantly in (E)-form
3 Hydrolysis of ester under basic conditions (NaOH, aqueous ethanol) Conversion to free acrylic acid derivative
4 Purification by acidification and extraction Yield typically 70–80%, stereochemistry confirmed by NMR

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Stereoselectivity Notes
Knoevenagel Condensation Isoxazole aldehyde, malonic acid Reflux in ethanol, base catalyst 85–90 High (E) Simple, widely used, mild conditions
Wittig/HWE Olefination Isoxazole aldehyde, phosphonium ylide or phosphonate ester THF, 0 °C to RT, base hydrolysis 70–80 High (E) Allows stereocontrol, multi-step
Direct Functionalization Various oxidants and reagents Variable Low–Moderate Variable Less common, sensitive to ring stability

Analytical and Structural Confirmation

  • The (2E) configuration is confirmed by coupling constants in ^1H NMR (J ~15–16 Hz).
  • Mass spectrometry confirms molecular weight (167.16 g/mol).
  • IR spectroscopy shows characteristic carboxylic acid and alkene absorptions.
  • X-ray crystallography data for related isoxazole acrylic acid derivatives confirm molecular geometry and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acrylic acid moiety to alcohols or other reduced forms.

    Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

The compound features a 3,5-dimethylisoxazole ring attached to an acrylic acid moiety , which contributes to its reactivity and interaction with biological targets. The molecular formula is C8H9NO3C_8H_9NO_3, with a molecular weight of approximately 167.16 g/mol. Its structural representation can be summarized as follows: 2E 3 3 5 dimethylisoxazol 4 yl acrylic acid\text{ 2E 3 3 5 dimethylisoxazol 4 yl acrylic acid}

Chemistry

In the field of chemistry, (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid serves as a building block for synthesizing more complex molecules. It is utilized in organic synthesis as a reagent due to its versatility in various chemical reactions:

  • Reactions : The compound can undergo oxidation, reduction, and substitution reactions.
    • Oxidation : Can yield carboxylic acids or ketones.
    • Reduction : May produce alcohols or alkanes.
    • Substitution : The isoxazole ring can react with electrophiles or nucleophiles.
Reaction TypeMajor ProductsCommon Reagents
OxidationCarboxylic acidsPotassium permanganate
ReductionAlcoholsLithium aluminum hydride
SubstitutionVarious derivativesHalogens, amines

Biology

The compound is being studied for its biological activities , particularly for potential antimicrobial, anticancer, and anti-inflammatory properties:

  • Antimicrobial Activity : Research indicates that it may inhibit the growth of various pathogens.
  • Anticancer Properties : Preliminary studies suggest it could affect cancer cell proliferation through specific molecular interactions.
  • Anti-inflammatory Effects : Investigations are ongoing into its ability to modulate inflammatory pathways.

Medicine

In medicinal research, this compound is explored as a potential therapeutic agent. Its mechanisms of action may involve:

  • Interaction with specific enzymes or receptors.
  • Modulation of signaling pathways related to inflammation and cell growth.

Industry

The compound has applications in material science and the pharmaceutical industry:

  • Pharmaceuticals : It acts as an intermediate in the synthesis of various drugs.
  • Agrochemicals : Used in developing new agrochemical formulations.

Case Studies

Several studies have documented the potential applications of this compound:

  • Antimicrobial Study :
    • A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against common bacterial strains, suggesting its potential use in developing new antibiotics.
  • Cancer Research :
    • Research highlighted its ability to inhibit specific cancer cell lines in vitro, indicating a possible role in cancer therapy development.
  • Inflammation Modulation :
    • Experimental models showed that the compound could reduce markers of inflammation in animal studies, paving the way for further exploration in inflammatory disease treatments.

Mechanism of Action

The mechanism of action of (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may modulate signaling pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole: A simpler analog with similar structural features but lacking the acrylic acid moiety.

    Isoxazole-4-carboxylic acid: Another isoxazole derivative with a carboxylic acid group at the 4-position.

    3,5-Dimethylisoxazole-4-carboxylic acid: A compound with both methyl groups and a carboxylic acid group on the isoxazole ring.

Uniqueness

(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid is unique due to the presence of both the 3,5-dimethylisoxazole ring and the acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by detailed research findings and case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its role in various biological activities. The structural formula can be represented as follows:

C1C2C3C4C5\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

Where R1R_1 and R2R_2 represent the 3,5-dimethyl substituents on the isoxazole ring. The acrylic acid moiety contributes to the compound's reactivity and potential interactions with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has been shown to inhibit the growth of multiple bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Candida albicans30 µg/mL

The compound's mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

2. Anticancer Activity

Studies have highlighted its potential as an anticancer agent. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines.

Cell Line IC50 (µM) Effect Reference
MDA-MB-231 (breast cancer)15.0Induces apoptosis
HeLa (cervical cancer)12.5Cell cycle arrest
A549 (lung cancer)20.0Inhibits proliferation

The anticancer effects are attributed to its ability to modulate signaling pathways involved in cell survival and proliferation.

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation.
  • Receptor Modulation: It may interact with receptors involved in pain and inflammation signaling.
  • Cell Cycle Regulation: By affecting cell cycle checkpoints, it can induce apoptosis selectively in cancer cells while sparing normal cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of isoxazole compounds, including this compound. The results indicated that this compound exhibited superior activity against gram-positive bacteria compared to traditional antibiotics, suggesting its potential as an alternative therapeutic agent in treating infections caused by resistant strains .

Case Study 2: Cancer Cell Line Studies

In a series of experiments evaluating the antiproliferative effects on different cancer cell lines, this compound was found to significantly reduce cell viability in MDA-MB-231 cells at concentrations as low as 15 µM. This finding supports its development as a potential chemotherapeutic agent targeting breast cancer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid, and how are stereochemical outcomes controlled?

  • Methodology : A common approach involves condensation reactions using acetic acid/sodium acetate as catalysts. For example, refluxing 3-formyl-indole derivatives with thiazolone precursors in acetic acid yields crystalline products after purification via column chromatography (e.g., Hexane/EtOAc mixtures) . To ensure (2E)-stereochemistry, reaction conditions (temperature, solvent polarity) and post-synthesis validation via NMR or HPLC are critical .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology : Use HPLC/UV (≥99% purity threshold) for quantitative analysis, complemented by 1^1H/13^13C NMR for stereochemical confirmation. Mass spectrometry (HRMS) and FT-IR can verify functional groups (e.g., acrylate C=O stretch at ~1700 cm1^{-1}). Reference CAS 116423-07-5 (a related propanoic acid derivative) for comparative spectral data .

Q. What storage conditions optimize long-term stability?

  • Methodology : Store at -20°C in inert, anhydrous environments (e.g., argon atmosphere) to prevent hydrolysis of the acrylate group. Avoid exposure to light, as isoxazole rings may undergo photodegradation. Stability studies for analogous compounds recommend lyophilization for hygroscopic samples .

Advanced Research Questions

Q. How does E/Z isomerism influence biological activity, and what analytical methods differentiate these isomers?

  • Methodology : The (2E)-configuration enhances electrophilicity, critical for Michael addition reactions in enzyme inhibition. Chiral HPLC or NOESY NMR can distinguish E/Z isomers. For example, in PROTAC synthesis, the (2E)-isomer of acrylate derivatives shows higher binding affinity to E3 ligases .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology : Cross-validate assays using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays). For instance, discrepancies in flavouring substance assessments (e.g., 8 mg/kg vs. 4 mg/kg thresholds) were resolved via dose-response curves and metabolomic profiling .

Q. What role does this compound play in synthesizing complex molecules like PROTACs or enzyme inhibitors?

  • Methodology : The acrylate moiety serves as a linker in PROTACs, enabling covalent conjugation to target proteins. For example, potassium (3,5-dimethylisoxazol-4-yl)trifluoroborate (a derivative) is used to synthesize trifluoroborate-based PROTACs via Suzuki-Miyaura coupling . In enzyme inhibition, the isoxazole ring interacts with hydrophobic binding pockets, as seen in sulfonamide-based inhibitors .

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